molecular formula C25H27N7O B2507199 2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1021122-94-0

2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2507199
CAS No.: 1021122-94-0
M. Wt: 441.539
InChI Key: GPQLNZJKQUWQSB-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is an organic compound characterized by its complex structure, which includes phenyl, piperazine, and pyrazolopyrimidine groups. This compound's unique architecture makes it a subject of interest for various scientific research and industrial applications. The compound is known for its potential biological activities, making it a valuable candidate for pharmacological studies and drug development.

Biochemical Analysis

Biochemical Properties

2-phenyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide has been shown to interact with neuronal voltage-sensitive sodium channels . It has also been observed as a moderate binder to these channels . The compound’s interaction with these channels could influence the transmission of electrical signals in neurons, potentially affecting various biochemical reactions.

Cellular Effects

It has been evaluated for its anticonvulsant activity in animal models of epilepsy . This suggests that it may influence cell function by modulating neuronal activity.

Molecular Mechanism

It has been observed as a moderate binder to neuronal voltage-sensitive sodium channels . This suggests that it may exert its effects at the molecular level by modulating the activity of these channels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions:

  • Formation of 4-phenylpiperazine: : Starting from phenylhydrazine and chloroacetic acid to form phenylhydrazide, followed by cyclization with ethylenediamine.

  • Synthesis of 1H-pyrazolo[3,4-d]pyrimidine: : Reacting 4-phenylpiperazine with ethyl acetoacetate and guanidine carbonate to obtain the pyrazolopyrimidine core.

  • Acetamide coupling: : The final step involves coupling the pyrazolopyrimidine with 2-phenyl-N-ethylacetamide under basic conditions, typically using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

While specific industrial methods may vary, large-scale production usually employs efficient and cost-effective synthesis routes, optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common industrial practices include the use of automated reactors and continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the piperazine ring, to form N-oxide derivatives.

  • Reduction: : Reduction reactions may target the phenyl groups or the pyrazolopyrimidine ring, leading to various hydrogenated products.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

  • Substitution: : Utilizing electrophiles such as halogens, nitro groups, or alkyl groups under acidic or basic conditions.

Major Products

  • Oxidation Products: : N-oxide derivatives.

  • Reduction Products: : Hydrogenated phenyl and pyrazolopyrimidine rings.

  • Substitution Products: : Halogenated, nitrated, or alkylated phenyl derivatives.

Scientific Research Applications

Chemistry

Biology and Medicine

The compound is under investigation for its potential pharmacological properties, including:

  • Anticancer Activity: : Exhibiting cytotoxic effects on various cancer cell lines.

  • Antimicrobial Properties: : Showing efficacy against bacterial and fungal pathogens.

  • Neuroprotective Effects: : Potential benefits in neurodegenerative diseases due to its interaction with neural pathways.

Industry

In the industrial realm, the compound's derivatives are explored for use in manufacturing advanced materials, such as polymers and nanomaterials, due to their unique chemical properties.

Comparison with Similar Compounds

Compared to other compounds with phenylpiperazine and pyrazolopyrimidine moieties, 2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide stands out due to its unique chemical structure and enhanced biological activity.

Similar Compounds

  • 1-Phenyl-4-(2-(4-phenylpiperazin-1-yl)ethyl)piperazine: : Lacks the pyrazolopyrimidine ring.

  • N-Phenylpiperazine derivatives: : Structural variations in the piperazine ring.

  • Pyrazolopyrimidine-based compounds: : Variations in the substitution pattern of the pyrazolopyrimidine ring.

The distinctiveness of this compound lies in its comprehensive combination of functional groups, contributing to its exceptional properties and wide-ranging applications.

Properties

IUPAC Name

2-phenyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O/c33-23(17-20-7-3-1-4-8-20)26-11-12-32-25-22(18-29-32)24(27-19-28-25)31-15-13-30(14-16-31)21-9-5-2-6-10-21/h1-10,18-19H,11-17H2,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQLNZJKQUWQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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